An In-depth Technical Guide to 1-(4-Bromophenyl)-3-methylbutan-1-ol
An In-depth Technical Guide to 1-(4-Bromophenyl)-3-methylbutan-1-ol
CAS Number: 100757-92-4
A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of a versatile synthetic intermediate.
This technical guide provides a detailed exploration of 1-(4-Bromophenyl)-3-methylbutan-1-ol, a key building block in organic synthesis. Recognizing the importance of this compound as a precursor to more complex molecules, particularly within the pharmaceutical industry, this document offers a holistic overview of its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the practical applications and safety considerations essential for laboratory and industrial settings.
Chemical Identity and Properties
1-(4-Bromophenyl)-3-methylbutan-1-ol is a secondary benzylic alcohol. The presence of a bromine atom on the phenyl ring and a chiral center at the carbinol carbon makes it a valuable intermediate for introducing both aromatic and aliphatic diversity in molecular design.
| Property | Value | Source |
| CAS Number | 100757-92-4 | |
| Molecular Formula | C₁₁H₁₅BrO | |
| Molecular Weight | 243.14 g/mol | |
| Appearance | Predicted to be a solid or oil | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols) | General knowledge of similar compounds |
Strategic Synthesis
The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-ol can be efficiently achieved through two primary and well-established synthetic routes: the Grignard reaction and the reduction of a corresponding ketone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis via Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for the synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-ol.[1][2][3] This approach involves the nucleophilic addition of an isobutyl Grignard reagent to 4-bromobenzaldehyde.
Caption: Synthetic pathway via Grignard reaction.
Detailed Experimental Protocol:
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Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Activate the magnesium with a small crystal of iodine. Prepare a solution of isobutyl bromide (1.1 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the isobutyl bromide solution to the magnesium and gently warm to initiate the reaction. Once the reaction begins, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30 minutes.
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Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis via Reduction of Ketone
An alternative and equally effective route is the reduction of the corresponding ketone, 1-(4-bromophenyl)-3-methylbutan-1-one. This method is particularly useful if the ketone precursor is readily available.
Caption: Synthesis via reduction of the precursor ketone.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)-3-methylbutan-1-one (1.0 eq.) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The precursor ketone, 1-(4-bromophenyl)-3-methylbutan-1-one, can be synthesized by reacting 4-bromo-N-methoxy-N-methylbenzamide with isobutylmagnesium bromide.[4]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1-(4-Bromophenyl)-3-methylbutan-1-ol. The following are the expected spectral data based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carbinol proton, the methylene protons, the methine proton of the isobutyl group, and the diastereotopic methyl protons. The aromatic protons will appear as two doublets in the range of δ 7.2-7.6 ppm. The carbinol proton (CH-OH) should appear as a triplet around δ 4.6-4.8 ppm. The adjacent methylene protons will likely be a multiplet around δ 1.7-1.9 ppm. The methine proton of the isobutyl group will be a multiplet around δ 1.8-2.0 ppm, and the two methyl groups will appear as doublets around δ 0.9 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.
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¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon bearing the bromine atom being the most downfield in the aromatic region. The carbinol carbon (CH-OH) is expected to resonate around 70-75 ppm. The other aliphatic carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[5][6][7] A strong C-O stretching vibration is expected around 1050-1150 cm⁻¹. The spectrum will also display characteristic peaks for the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8][9] Common fragmentation patterns for benzylic alcohols include the loss of water and alpha-cleavage.
Applications in Research and Development
1-(4-Bromophenyl)-3-methylbutan-1-ol serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and fine chemicals.[10] The presence of both a hydroxyl group and a bromo-aromatic moiety allows for a wide range of subsequent chemical transformations.
-
Drug Discovery: The bromophenyl group is a common motif in medicinal chemistry, often used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.[10] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The secondary alcohol can be oxidized to the corresponding ketone or used in esterification and etherification reactions.
-
Fine Chemicals: This compound can also be utilized in the synthesis of agrochemicals, fragrances, and other specialty chemicals.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[2][11]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Grignard Reagents: When working with Grignard reagents, it is crucial to use anhydrous conditions as they react violently with water.[3][12][13] These reagents are also flammable and may be pyrophoric.[2][12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this or any other chemical.
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Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. [Link]
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Web Pages. 25. The Grignard Reaction. [Link]
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YouTube. Mass spectrum of molecules with 1Br and 1Cl. [Link]
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ResearchGate. Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]
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Chemistry LibreTexts. 11.12: Spectroscopy of Alcohols and Phenols. [Link]
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